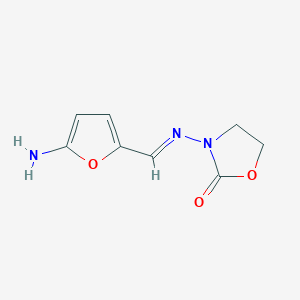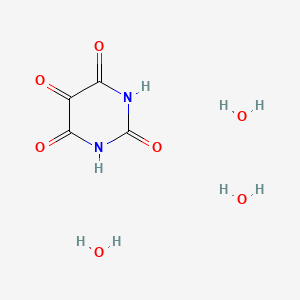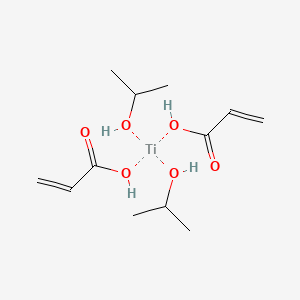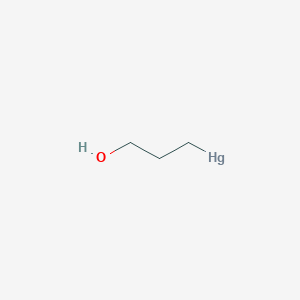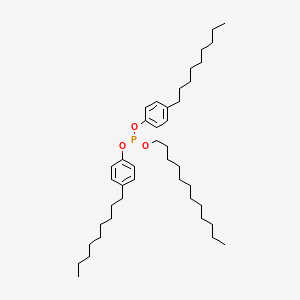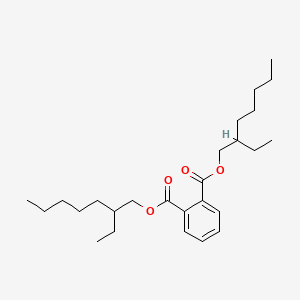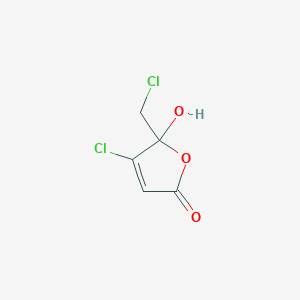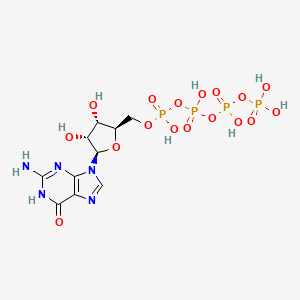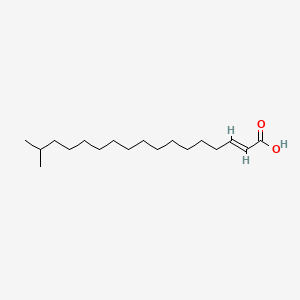
Isooctadecenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Isooctadecenoic acid is typically produced through the hydrogenation or oxidation of fatty acids . The industrial production often involves the catalytic hydrogenation of unsaturated fatty acids derived from vegetable oils. This process results in a mixture of isomers, which are then separated and purified to obtain this compound.
Chemical Reactions Analysis
Isooctadecenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form peroxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acids.
Substitution: It can react with amines to form amides, such as the reaction with tetraethylenepentamine to form isostearamide. Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Isooctadecenoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds.
Biology: It is studied for its role in biological membranes and its effects on cell signaling pathways.
Mechanism of Action
The mechanism of action of isooctadecenoic acid involves its interaction with cell membranes and signaling pathways. It can modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes and receptors. The molecular targets include peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation .
Comparison with Similar Compounds
Isooctadecenoic acid is similar to other fatty acids such as stearic acid (octadecanoic acid) and oleic acid (octadecenoic acid). its branched structure gives it unique properties, such as increased oxidative stability and a lower melting point . These properties make it particularly useful in applications where a stable, liquid fatty acid is required.
Similar Compounds
- Stearic acid (octadecanoic acid)
- Oleic acid (octadecenoic acid)
- Elaidic acid (trans-octadecenoic acid)
This compound stands out due to its branched structure, which imparts unique physical and chemical properties that are advantageous in various industrial and scientific applications.
Properties
CAS No. |
37343-44-5 |
|---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
(E)-16-methylheptadec-2-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20/h14,16-17H,3-13,15H2,1-2H3,(H,19,20)/b16-14+ |
InChI Key |
BNRRFUKDMGDNNT-JQIJEIRASA-N |
Isomeric SMILES |
CC(C)CCCCCCCCCCCC/C=C/C(=O)O |
Canonical SMILES |
CC(C)CCCCCCCCCCCCC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


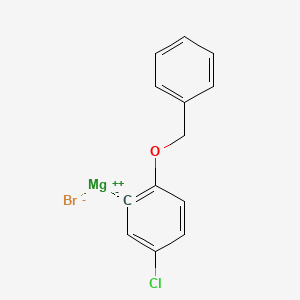

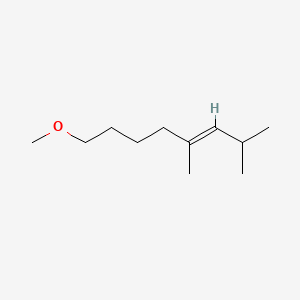
![Propanedioic acid, 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12646659.png)
